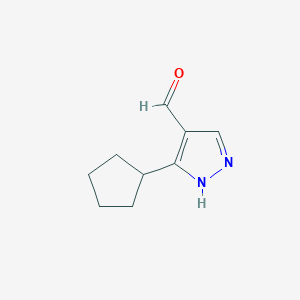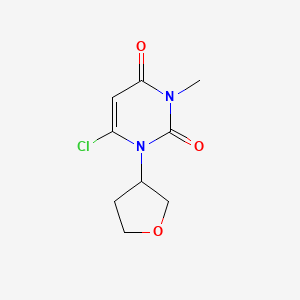
6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyluracil and tetrahydrofuran.
Chlorination: The 3-methyluracil undergoes chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chloro group at the 6-position.
Cyclization: The chlorinated intermediate is then reacted with tetrahydrofuran under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the chlorination and cyclization steps are carried out sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the tetrahydrofuran ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine compounds.
Reduction: Formation of reduced pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It serves as a model compound for understanding the behavior of pyrimidine analogs in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The chloro and methyl groups, along with the tetrahydrofuran moiety, enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-3-methyluracil: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.
6-chloro-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the methyl group, affecting its reactivity and binding properties.
3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione:
Uniqueness
6-chloro-3-methyl-1-(tetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the chloro and methyl groups along with the tetrahydrofuran moiety. This combination of functional groups provides a distinct set of chemical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H11ClN2O3 |
|---|---|
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
6-chloro-3-methyl-1-(oxolan-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O3/c1-11-8(13)4-7(10)12(9(11)14)6-2-3-15-5-6/h4,6H,2-3,5H2,1H3 |
Clé InChI |
XZTSBLWUOANMDT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(N(C1=O)C2CCOC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




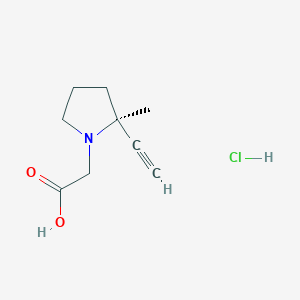
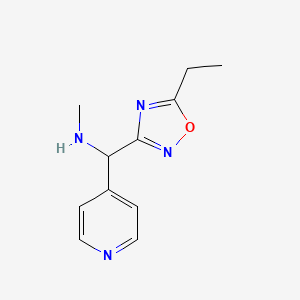
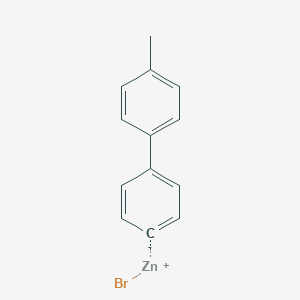

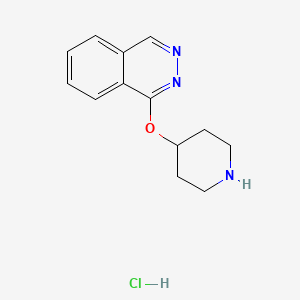

![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)
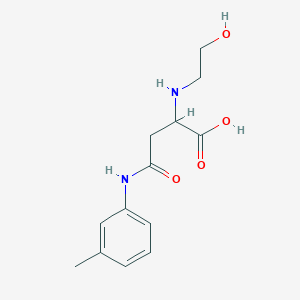
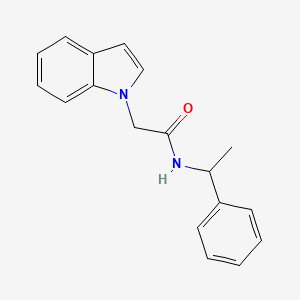
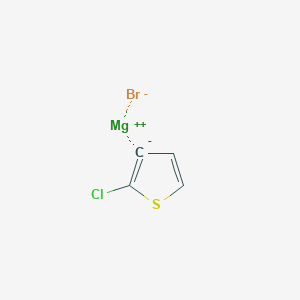
![2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881868.png)
